Lauric acid, 2-(p-tert-pentylphenoxy)ethyl ester
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Overview
Description
2-(4-(TERT-PENTYL)PHENOXY)ETHYL LAURATE is an organic compound with the molecular formula C25H42O3 and a molecular weight of 390.612 g/mol . It is a laurate ester derivative, where the laurate group is attached to a phenoxyethyl moiety substituted with a tert-pentyl group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(TERT-PENTYL)PHENOXY)ETHYL LAURATE typically involves the esterification of lauric acid with 2-(4-(tert-pentyl)phenoxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial Production Methods
In an industrial setting, the production of 2-(4-(TERT-PENTYL)PHENOXY)ETHYL LAURATE may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(4-(TERT-PENTYL)PHENOXY)ETHYL LAURATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Substituted phenoxyethyl laurates.
Scientific Research Applications
2-(4-(TERT-PENTYL)PHENOXY)ETHYL LAURATE is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying esterification and substitution reactions.
Biology: In studies related to lipid metabolism and enzyme interactions.
Industry: Used in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of 2-(4-(TERT-PENTYL)PHENOXY)ETHYL LAURATE involves its interaction with lipid membranes and enzymes. The compound’s lipophilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with enzymes involved in lipid metabolism, modulating their activity and influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(TERT-PENTYL)PHENOXY)ETHYL ACETATE
- 2-(4-(TERT-PENTYL)PHENOXY)ETHANOL
- PHENYL LAURATE
- N-(2-(4-TERT-BUTYL-PHENOXY)-ETHYL)-ACETAMIDE
- 2-CHLORO-4-(TERT.-PENTYL)-PHENOL
- ETHYL LAURATE
- BENZYL LAURATE
- METHYL LAURATE
Uniqueness
2-(4-(TERT-PENTYL)PHENOXY)ETHYL LAURATE is unique due to its specific structural features, such as the tert-pentyl group and the phenoxyethyl moiety. These structural elements confer distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Properties
CAS No. |
6835-14-9 |
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Molecular Formula |
C25H42O3 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
2-[4-(2-methylbutan-2-yl)phenoxy]ethyl dodecanoate |
InChI |
InChI=1S/C25H42O3/c1-5-7-8-9-10-11-12-13-14-15-24(26)28-21-20-27-23-18-16-22(17-19-23)25(3,4)6-2/h16-19H,5-15,20-21H2,1-4H3 |
InChI Key |
OVRWBUJGIGBNKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCOC1=CC=C(C=C1)C(C)(C)CC |
Origin of Product |
United States |
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